molecular formula C20H23N3O5 B10812221 1-(4-Benzoylpiperazin-1-YL)-3-(4-nitrophenoxy)propan-2-OL

1-(4-Benzoylpiperazin-1-YL)-3-(4-nitrophenoxy)propan-2-OL

Cat. No.: B10812221
M. Wt: 385.4 g/mol
InChI Key: CKVJRYAOCAWFFE-UHFFFAOYSA-N
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Description

1-(4-Benzoylpiperazin-1-YL)-3-(4-nitrophenoxy)propan-2-OL is a useful research compound. Its molecular formula is C20H23N3O5 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-(4-Benzoylpiperazin-1-YL)-3-(4-nitrophenoxy)propan-2-OL is a member of the piperazine family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Information

  • Molecular Formula : C19H23N3O4
  • SMILES : C1CN(CCN1CC(COC2=CC=C(C=C2)N+[O-])O)C3=CC=CC=C3
  • InChIKey : YUCVJMDCNFAFMN-UHFFFAOYSA-N

Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+358.17613182.9
[M+Na]+380.15807195.7
[M+NH4]+375.20267189.1
[M+K]+396.13201191.7
[M-H]-356.16157188.2

This compound exhibits multiple biological activities, primarily through its interaction with various biological targets:

  • Inhibition of MicroRNA : Research has indicated that compounds structurally related to this compound can inhibit microRNA-21, an oncogenic microRNA implicated in cancer progression. This inhibition leads to enhanced apoptosis and reduced cell proliferation in cancer cell lines such as HeLa and U-87 MG .
  • Antioxidant Properties : The presence of the nitrophenoxy group suggests potential antioxidant properties, which may contribute to its protective effects against oxidative stress in cells.

Case Study: Cancer Therapeutics

A study focused on structurally similar compounds explored their efficacy as miR-21 inhibitors. Compound 1j , a derivative, demonstrated significant inhibition of miR-21 expression in a concentration-dependent manner. This was validated through various assays including Western blotting and flow cytometry, confirming its role in promoting apoptosis and inhibiting tumor growth .

Comparative Analysis with Related Compounds

To further understand the biological activity of This compound , a comparative analysis was conducted with related compounds:

Compound NameActivity TypeEfficacy
4-benzoylamino-N-(prop-2-yn-1-yl)benzamidemiR-21 InhibitionHigh
1j (related compound)Apoptosis InductionSignificant
Other piperazine derivativesAntioxidant and Anticancer ActivitiesVariable

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for 1-(4-benzoylpiperazin-1-yl)-3-(4-nitrophenoxy)propan-2-ol, and what critical parameters govern yield and purity?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling of the benzoylpiperazine and nitrophenoxy moieties. Key steps include:

  • Piperazine functionalization : Benzoylation of the piperazine ring under anhydrous conditions, often using benzoyl chloride in dichloromethane with a base (e.g., triethylamine) .
  • Ether linkage formation : Coupling the nitrophenoxy group via a Williamson ether synthesis, requiring precise pH control (pH 8–9) and temperature (60–80°C) to minimize hydrolysis .
  • Final purification : Column chromatography or recrystallization to achieve >95% purity, confirmed by HPLC .

Critical Parameters :

ParameterOptimal RangeImpact on Yield/Purity
Reaction Temperature60–80°CHigher temps risk side reactions (e.g., nitro group reduction)
Solvent PolarityDichloromethane/THFPolar aprotic solvents enhance nucleophilicity
Catalyst UseNone (base-mediated)Avoids metal contamination in final product

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies proton environments (e.g., benzoyl CH3_3, piperazine NH, nitrophenoxy aromatic protons). Splitting patterns confirm stereochemistry .
    • ¹³C NMR : Verifies carbonyl (C=O) at ~167 ppm and nitro group resonance .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion [M+H]+^+ with <2 ppm error .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) and detect impurities (e.g., unreacted nitrophenol) .

Q. What are the primary biological targets of this compound, and how are binding affinities determined?

The compound interacts with G protein-coupled receptors (GPCRs) , particularly serotonin (5-HT) and dopamine receptors, due to its piperazine and nitrophenoxy motifs. Binding assays include:

  • Radioligand Displacement : Competes with 3^3H-labeled ligands (e.g., 3^3H-ketanserin for 5-HT2A_{2A}) in transfected HEK293 cells. Reported Ki_i values range from 10–100 nM .
  • Functional Assays : Measures cAMP inhibition (for dopamine D2-like receptors) or calcium mobilization (for 5-HT2A_{2A}) .

Advanced Research Questions

Q. How can contradictory data on this compound’s receptor selectivity be resolved?

Discrepancies in receptor binding data (e.g., 5-HT2A_{2A} vs. α1_1-adrenergic) may arise from:

  • Assay Conditions : Variations in buffer pH (affects protonation of piperazine nitrogen) or membrane preparation methods .
  • Structural Isomerism : Nitrophenoxy group orientation (para vs. meta) alters steric interactions. Use X-ray crystallography or NOESY NMR to confirm configuration .
  • Data Normalization : Compare results to reference ligands (e.g., spiperone for 5-HT2A_{2A}) and standardize IC50_{50} calculation methods .

Q. What strategies optimize the compound’s metabolic stability without compromising receptor affinity?

  • Structural Modifications :
    • Replace the nitro group with electron-withdrawing substituents (e.g., trifluoromethyl) to reduce cytochrome P450-mediated oxidation .
    • Introduce methyl groups on the piperazine ring to block N-dealkylation .
  • In Vitro Assays :
    • Incubate with liver microsomes (human/rat) to identify major metabolites via LC-MS/MS .
    • Use deuterium labeling at metabolically vulnerable sites (e.g., benzylic positions) .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

The propan-2-ol chiral center dictates enantioselective receptor interactions:

  • (R)-Enantiomer : Higher 5-HT2A_{2A} affinity due to optimal hydrogen bonding with Ser159 in the receptor’s binding pocket .
  • (S)-Enantiomer : Preferential dopamine D2 binding (Ki_i = 50 nM vs. 200 nM for (R)) .
    Resolution Methods : Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic kinetic resolution .

Q. What experimental designs address discrepancies in reported cytotoxicity profiles?

Conflicting cytotoxicity data (e.g., IC50_{50} in HepG2 vs. HEK293) require:

  • Standardized Protocols :
    • Uniform cell passage numbers (≤20) and culture media (e.g., DMEM + 10% FBS) .
    • Control for nitro group reduction (common in hepatic cells) using antioxidants like ascorbic acid .
  • Mechanistic Studies :
    • ROS detection (DCFH-DA assay) to link cytotoxicity to oxidative stress .
    • Apoptosis markers (caspase-3 activation) via Western blot .

Q. How can computational modeling predict structure-activity relationships (SAR) for derivatives?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with GPCRs (e.g., 5-HT2A_{2A} PDB: 6WGT). Focus on hydrogen bonds with Ser239 and hydrophobic contacts with Phe234 .
  • QSAR Models :
    • Hammett σ constants predict electron-withdrawing effects of substituents on receptor binding .
    • CoMFA analyzes steric/electrostatic fields to prioritize synthetic targets .

Properties

Molecular Formula

C20H23N3O5

Molecular Weight

385.4 g/mol

IUPAC Name

[4-[2-hydroxy-3-(4-nitrophenoxy)propyl]piperazin-1-yl]-phenylmethanone

InChI

InChI=1S/C20H23N3O5/c24-18(15-28-19-8-6-17(7-9-19)23(26)27)14-21-10-12-22(13-11-21)20(25)16-4-2-1-3-5-16/h1-9,18,24H,10-15H2

InChI Key

CKVJRYAOCAWFFE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)[N+](=O)[O-])O)C(=O)C3=CC=CC=C3

Origin of Product

United States

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